3-Bromoquinoline-7-carboxamide
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Overview
Description
3-Bromoquinoline-7-carboxamide is a heterocyclic organic compound . It has a molecular weight of 251.08 and is typically a solid at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives like 3-Bromoquinoline-7-carboxamide involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Bromoquinoline-7-carboxamide consists of a benzene ring fused with a pyridine moiety . The presence of the carboxamide moiety in quinoline derivatives allows for hydrogen bonds with a variety of enzymes and proteins .Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions. For instance, 3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . This reaction is quenched by various electrophiles to yield functionalized quinolines .Physical And Chemical Properties Analysis
3-Bromoquinoline-7-carboxamide is a solid at room temperature . It has a molecular weight of 251.08 . The compound is typically stored in a dry environment at room temperature .Scientific Research Applications
Mass Spectrometric Analysis and Drug Testing
One area of application for related compounds involves the study of their fragmentation behavior under mass spectrometry. For example, the unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides has been investigated, revealing insights into their fragmentation mechanisms. This research is pivotal for developing screening procedures for model HIF-stabilizers and potential metabolites in clinical, forensic, and sports drug testing (Beuck et al., 2009).
Drug Design and Enzyme Inhibition
Quinoline-8-carboxamides represent a new class of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, highlighting their role in drug design for therapeutic activities. The design, synthesis, and evaluation of these compounds underscore their potential in addressing diseases by inhibiting specific enzymes (Lord et al., 2009).
Pharmacological Properties
The synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides have demonstrated potential anticonvulsant, antinociceptive, and anti-inflammatory activities. This highlights the utility of such compounds in creating new heterocyclic compounds with pharmacological activities (Wilhelm et al., 2014).
Photolabile Protecting Groups
Brominated hydroxyquinoline derivatives have been explored as photolabile protecting groups for carboxylic acids, showing greater efficiency and sensitivity to multiphoton excitation than other caging groups. This application is significant in the field of biochemistry for the controlled release of biological messengers (Fedoryak & Dore, 2002).
Safety and Hazards
The safety information for 3-Bromoquinoline-7-carboxamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
The future directions for 3-Bromoquinoline-7-carboxamide and similar compounds involve further exploration of their synthesis protocols and potential biological and pharmaceutical activities . Researchers are also interested in investigating the type and mode of interaction of these derivatives against various enzymes .
Mechanism of Action
Target of Action
Quinoline-carboxamide derivatives, a class to which this compound belongs, have been studied for their anti-proliferative activities against various cell lines .
Mode of Action
Quinoline-carboxamide derivatives have shown to interact with their targets, leading to anti-proliferative effects .
Result of Action
Quinoline-carboxamide derivatives have demonstrated anti-proliferative activities against various cell lines .
properties
IUPAC Name |
3-bromoquinoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-6-1-2-7(10(12)14)4-9(6)13-5-8/h1-5H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAJJNUNCMCXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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